molecular formula C6H9NOS B13467314 (3-Ethyl-1,2-oxazol-5-yl)methanethiol

(3-Ethyl-1,2-oxazol-5-yl)methanethiol

Cat. No.: B13467314
M. Wt: 143.21 g/mol
InChI Key: NMAQOTOPZJXCNP-UHFFFAOYSA-N
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Description

(3-Ethyl-1,2-oxazol-5-yl)methanethiol is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the third position and a methanethiol group at the fifth position of the oxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-1,2-oxazol-5-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro derivatives of the oxazole ring.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

(3-Ethyl-1,2-oxazol-5-yl)methanethiol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological thiol groups.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethyl-1,2-oxazol-5-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The oxazole ring may also interact with various biological receptors, modulating their activity. These interactions can influence cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-1,2-oxazol-5-yl)methanethiol
  • (2-Methyl-1,3-oxazol-5-yl)methanethiol
  • (3-Methoxy-1,2-oxazol-5-yl)methanethiol

Uniqueness

(3-Ethyl-1,2-oxazol-5-yl)methanethiol is unique due to the presence of the ethyl group at the third position, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(3-ethyl-1,2-oxazol-5-yl)methanethiol

InChI

InChI=1S/C6H9NOS/c1-2-5-3-6(4-9)8-7-5/h3,9H,2,4H2,1H3

InChI Key

NMAQOTOPZJXCNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)CS

Origin of Product

United States

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